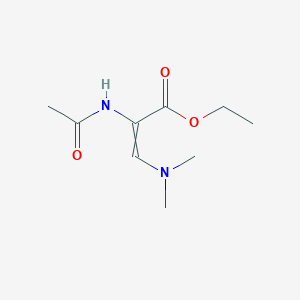

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Overview

Description

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is a chemical compound that has attracted the attention of researchers due to its unique physical and chemical properties. It is also known as Ethyl (2E)-3-(dimethylamino)prop-2-enoate .

Molecular Structure Analysis

The molecular formula of this compound is C7H13NO2 . Its molecular weight is 143.18 .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 17-18°C and a boiling point of 118-121°C at 10 mmHg . Its density is 1.00 . It is soluble in water, with a solubility of 90 g/L at 25°C .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate has been utilized as a reagent in the synthesis of various heterocyclic systems. For example, it played a key role in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds are significant for their potential biological activities and their application in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure Insights for Inhibitor Development

Research into the crystal structure of derivatives of this compound has provided insights into their role as potent inhibitors for c-Jun N-terminal kinases (JNK1). The study revealed how molecular docking and dynamics can aid in understanding the interaction between these compounds and JNK1, a significant target in developing treatments for various diseases (Abad et al., 2020).

Improvement in Synthesis Methods

Efforts have been made to improve the synthesis methods of this compound derivatives, leading to enhanced yields and purities. Such advancements not only streamline the production of these compounds but also open avenues for their broader application in pharmaceuticals and material science (Fenga, 2007).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties. A novel series of pyrazole derivatives synthesized from this compound demonstrated significant antibacterial activity against common bacterial strains, highlighting its potential in developing new antimicrobial agents (Chandrakantha et al., 2011).

Contributions to Material Science

In material science, the structural characteristics of this compound and its derivatives have been explored for their unique bonding interactions. These studies provide valuable insights into the development of new materials with potential applications in various industries, from pharmaceuticals to electronics (Zhang, Wu, & Zhang, 2011).

Safety and Hazards

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate may cause sensitization by skin contact and may be irritating to eyes, respiratory system, and skin . It is recommended to wear suitable gloves, avoid contact with skin, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name |

ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCRHEUVOSVKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)

![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)

![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)